molecular formula C20H16BrN3O2S B2740864 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 691392-99-1

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2740864
CAS No.: 691392-99-1
M. Wt: 442.33
InChI Key: YINKFRGHKLWFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring conjugated to an imidazo[1,2-a]pyridine scaffold via a phenyl linker.

Properties

IUPAC Name

4-bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-14-3-2-12-24-13-19(22-20(14)24)15-4-8-17(9-5-15)23-27(25,26)18-10-6-16(21)7-11-18/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINKFRGHKLWFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor.

    Sulfonamide formation: The final step involves the reaction of the brominated imidazo[1,2-a]pyridine derivative with a sulfonamide reagent, typically under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and reduction: Oxidized or reduced forms of the original compound.

    Coupling reactions: Biaryl or other coupled products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, benzenesulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. The compound may exhibit similar properties, potentially acting as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. In vitro studies demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines, such as MDA-MB-231, suggesting a pathway for therapeutic development .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. Compounds structurally related to 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide have been evaluated for their activity against various bacterial strains. Studies indicate that these compounds can inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes due to its structural features. For example, the inhibition of carbonic anhydrase (CA) isoforms has been linked to various biological activities, including anti-inflammatory effects and modulation of pH balance in tissues. The selectivity of these compounds for CA IX over other isoforms could be beneficial in cancer therapy, where CA IX is implicated in tumor progression .

Case Studies

StudyFocusFindings
Nemr et al. (2021)Anticancer ActivityReported significant apoptosis induction in MDA-MB-231 cells with IC50 values indicating strong enzyme inhibition .
MDPI Study (2024)Antimicrobial EvaluationDemonstrated suppression of biofilm formation in K. pneumoniae and P. aeruginosa isolates .
Unbound Medicine (2024)Enzyme InteractionExplored the structural interactions with CA IX and potential therapeutic implications for cancer treatment .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The imidazo[1,2-a]pyridine core is a common feature in many analogs, but substituent variations significantly influence properties. Key comparisons include:

Compound Name Core Structure Substituents on Imidazopyridine Sulfonamide-Attached Phenyl Group Halogen Type Reference
Target Compound Imidazo[1,2-a]pyridine 8-Methyl 4-Bromophenyl Br
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-Bromo 4-Fluorophenyl Br, F
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1) Benzene N/A 4-Bromophenyl, 4-Nitrophenyl Br
3-Fluoro-N-(4-(6-methylimidazo[1,2-a]pyridin-8-yl)phenyl)benzamide (26) Imidazo[1,2-a]pyridine 6-Methyl 3-Fluorophenyl F
N-(3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-yl)-4-methylbenzenesulfonamide (3an) Imidazo[1,2-a]pyridine 4-Chlorophenyl 4-Methylphenyl Cl
  • Halogen Effects : Bromine (Br) in the target compound and compound 1 increases molecular weight and polarizability compared to fluorine (F) or chlorine (Cl) analogs. This may enhance hydrophobic interactions in biological systems.
  • Imidazopyridine Substituents : The 8-methyl group in the target compound likely improves metabolic stability compared to electron-withdrawing groups (e.g., 8-bromo in ).

Physical Properties

Melting points and solubility vary with substituent electronic and steric profiles:

Compound Melting Point (°C) Solubility Reference
26 263–265 Moderate in DMSO
27 170–172 High in DCM
1 Not reported Low in water
  • Brominated compounds (e.g., target compound) are expected to have higher melting points than fluorinated analogs due to stronger van der Waals interactions .

Biological Activity

4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacological properties, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrN3O2SC_{19}H_{18}BrN_{3}O_{2}S. The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antidiabetic applications.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising antimicrobial and anticancer activities. For instance, studies on thiazole derivatives have shown significant antibacterial and antifungal properties due to their ability to inhibit key bacterial enzymes and disrupt cell wall synthesis .

In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The mechanism often involves the induction of apoptosis through mitochondrial pathways and the inhibition of specific signaling pathways associated with cancer cell proliferation .

Interaction with Human Serum Albumin (HSA)

A study focused on the pharmacokinetic properties of related sulfonamide compounds revealed their interaction with human serum albumin (HSA), which plays a critical role in drug distribution and efficacy. The binding affinity between the compound and HSA was found to be moderate to strong, suggesting that this interaction could influence the drug's therapeutic effectiveness . The study utilized multi-spectroscopic techniques to elucidate the binding mechanisms, highlighting hydrophobic interactions and hydrogen bonding as key factors.

In Vitro Studies

  • Antimicrobial Activity : A series of benzenesulfonamide derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, demonstrating their potential as new antimicrobial agents .
  • Anticancer Activity : Compounds structurally related to this compound were evaluated for their cytotoxic effects against various cancer cell lines using the Sulforhodamine B (SRB) assay. Notably, some derivatives showed IC50 values lower than those of established chemotherapeutics, indicating strong anticancer potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
  • Protein Binding : The interaction with HSA affects the bioavailability and distribution of the compound within biological systems.

Q & A

Basic: What synthetic routes are recommended for preparing 4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?

The synthesis typically involves cyclization of imidazo[1,2-a]pyridine precursors followed by sulfonamide coupling. Key steps include:

  • Cyclization : Reacting 8-methylimidazo[1,2-a]pyridine derivatives with brominated aryl amines using zinc dust and ammonium chloride as reducing agents under reflux conditions .
  • Sulfonamide Formation : Coupling the intermediate aryl amine with 4-bromobenzenesulfonyl chloride in anhydrous solvents (e.g., THF) at 0–5°C .
  • Characterization : Confirm purity and structure via 1H^1 \text{H}-/13C^{13} \text{C}-NMR (e.g., δ 8.62 ppm for aromatic protons), FT-IR (1672 cm1^{-1} for C=O), and LC-MS (m/z 508.0 for [M+1]+^+) .

Advanced: How can conflicting NMR data for sulfonamide derivatives be resolved during characterization?

Discrepancies in chemical shifts or splitting patterns may arise from:

  • Tautomerism : Imidazo[1,2-a]pyridine moieties exhibit keto-enol tautomerism; use 1H^1 \text{H}-15N^{15} \text{N} HMBC to confirm proton environments .
  • Crystallographic Validation : Resolve ambiguity via X-ray diffraction (SHELXL refinement) to determine bond lengths (e.g., C-S ≈ 1.76 Å) and confirm sulfonamide geometry .
  • Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra to identify solvent-induced shifts .

Advanced: What computational strategies improve docking accuracy for this compound’s target interactions?

  • Grid Parameter Optimization : Use AutoDock Vina to calculate grid maps centered on the sulfonamide group (adjust dimensions: 20 × 20 × 20 Å) .
  • Scoring Function Calibration : Prioritize the Vinardo scoring function for sulfonamide-protein interactions, which outperforms default functions in binding affinity prediction .
  • Ensemble Docking : Account for protein flexibility by docking against multiple receptor conformations (e.g., MD-sampled structures) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • 1H^1 \text{H}-/13C^{13} \text{C}-NMR : Identify aromatic protons (δ 7.38–8.62 ppm) and sulfonamide carbons (δ 163.7 ppm for C=O) .
  • FT-IR : Confirm sulfonamide S=O stretches (1343 cm1^{-1}) and imidazo[1,2-a]pyridine C-N vibrations (1501 cm1^{-1}) .
  • LC-MS : Verify molecular weight (e.g., m/z 508.0) and detect bromine isotope patterns .

Advanced: How to address discrepancies between theoretical and experimental LogP values?

  • Chromatographic Validation : Use reverse-phase HPLC with a C18 column (MeCN:H2 _2O = 70:30) to measure retention times and calculate experimental LogP .
  • Computational Adjustments : Apply ClogP corrections for electronegative groups (e.g., -Br and -SO2_2) using Molinspiration or ACD/Labs software .

Advanced: What strategies optimize yield in multi-step synthesis?

  • Catalyst Screening : Use Pd(PPh3 _3)4_4 for Suzuki-Miyaura coupling (85% yield reported for similar imidazo[1,2-a]pyridines) .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to remove brominated byproducts .
  • Reaction Monitoring : Track intermediates via TLC (Rf_f = 0.3–0.5 in 1:1 EtOAc/hexane) to minimize side reactions .

Basic: What structural features are confirmed by X-ray crystallography?

  • Sulfonamide Geometry : Bond angles (C-S-N ≈ 106°) and planarity of the sulfonyl group .
  • Imidazo[1,2-a]pyridine Core : Confirm fused-ring coplanarity (dihedral angle < 5° between rings) .
  • Halogen Positioning : Bromine substituents show C-Br bond lengths of ~1.89 Å .

Advanced: How to evaluate structure-activity relationships (SAR) for biological activity?

  • Pharmacophore Modeling : Map the sulfonamide and imidazo[1,2-a]pyridine moieties as hydrogen-bond acceptors using Schrödinger’s Phase .
  • Bioisosteric Replacement : Compare IC50_{50} values (e.g., 15.6–26.8 mmol L1^{-1}) when substituting -Br with -CF3_3 or -Cl to assess electronic effects .
  • Combination Studies : Test synergy with radiation (e.g., 2 Gy dose) to enhance antiproliferative activity in HEPG2 cells .

Advanced: How to validate synthetic intermediates with conflicting mass spectrometry data?

  • High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., C19 _{19}H14 _{14}BrN4 _4O2 _2S) with < 5 ppm error .
  • Isotopic Pattern Analysis : Compare theoretical vs. observed 79Br/81Br^{79} \text{Br}/^{81} \text{Br} ratios (1:1) to distinguish brominated products from impurities .

Basic: What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials at –20°C to prevent sulfonamide degradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the imidazo[1,2-a]pyridine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.